1-(4-[(7-Chloroquinolin-4-yl)amino]phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-[(7-Chloroquinolin-4-yl)amino]phenyl)ethanone is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential antimalarial and anticancer properties . The presence of the 7-chloroquinoline moiety is particularly noteworthy, as it is a structural feature common to many biologically active compounds.
Preparation Methods
The synthesis of 1-(4-[(7-Chloroquinolin-4-yl)amino]phenyl)ethanone typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-[(7-Chloroquinolin-4-yl)amino]phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules with potential biological activity.
Medicine: Its antimalarial and anticancer properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(4-[(7-Chloroquinolin-4-yl)amino]phenyl)ethanone involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound inhibits heme crystallization within the malaria parasite, leading to its death . For its anticancer activity, the compound induces apoptosis in cancer cells by interacting with various cellular pathways and molecular targets .
Comparison with Similar Compounds
1-(4-[(7-Chloroquinolin-4-yl)amino]phenyl)ethanone can be compared with other similar compounds, such as:
Chloroquine: Another 7-chloroquinoline derivative known for its antimalarial activity.
Quinacrine: A compound with similar structural features and biological activity.
Primaquine: Another antimalarial drug with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over these similar compounds in certain applications.
Properties
CAS No. |
10440-43-4 |
---|---|
Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-[4-[(7-chloroquinolin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C17H13ClN2O/c1-11(21)12-2-5-14(6-3-12)20-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-10H,1H3,(H,19,20) |
InChI Key |
PLTZQHYRAXPNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.